![molecular formula C16H25N3O6S2 B2453177 Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate CAS No. 2097893-05-3](/img/structure/B2453177.png)
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate
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Description
“Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate” is a chemical compound with the molecular formula C16H25N3O6S2 . It has an average mass of 419.516 Da and a monoisotopic mass of 419.118469 Da . This compound is widely used in scientific research due to its unique structure, which enables diverse applications, ranging from drug development to materials science.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H25N3O6S2 . The structure likely includes a piperidine ring, given the presence of a “piperidin-4-yl” moiety in the name of the compound. The compound also contains sulfamoyl groups and a benzoate group, as indicated by its name.Scientific Research Applications
Chemical Modification and Application Potential
- Xylan Derivatives and Applications : A study by Petzold-Welcke et al. (2014) on xylan derivatives highlights the potential of chemical modifications to produce biopolymer ethers and esters with specific properties, which could be relevant for drug delivery applications and as antimicrobial agents. This indicates the potential of chemical compounds, including those similar to the query, for modifications leading to various applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).
Solvent Applications and Interactions
- Dimethyl Sulfoxide (DMSO) Interactions : Kiefer et al. (2011) reviewed the hydrogen bonding interactions of DMSO with co-solvent molecules, underscoring the solvent's significant role in various scientific and industrial applications. The research could provide insights into how similar compounds might interact in mixed solvent systems, influencing their applications in fields ranging from biotechnology to electrochemistry (Kiefer, J., Noack, K., & Kirchner, B., 2011).
Environmental and Health Perspectives
- Sulfamethoxazole Removal : Prasannamedha and Kumar (2020) discussed the environmental concerns and removal techniques for sulfamethoxazole, a persistent organic pollutant. This review can be extrapolated to understand the environmental persistence and removal strategies for a wide range of chemical compounds, including the one , emphasizing the importance of developing environmentally friendly removal techniques (Prasannamedha, G., & Kumar, P. S., 2020).
Chemical Synthesis and Applications
- Methyl-2-formyl Benzoate : Farooq and Ngaini (2019) reviewed the synthesis and applications of methyl-2-formyl benzoate, highlighting its role as a bioactive precursor in organic synthesis. This reflects the broader relevance of chemical synthesis in developing compounds for pharmacological applications, suggesting potential research directions for compounds like "Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate" (Farooq, S., & Ngaini, Z., 2019).
properties
IUPAC Name |
methyl 4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6S2/c1-18(2)27(23,24)19-10-8-13(9-11-19)12-17-26(21,22)15-6-4-14(5-7-15)16(20)25-3/h4-7,13,17H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHJLUJBCMELOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate |
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